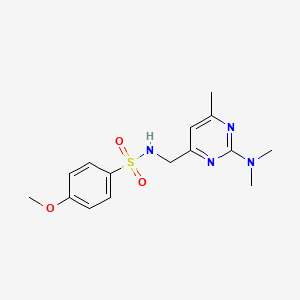

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Description

N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with dimethylamino and methyl groups, linked via a methylene bridge to a 4-methoxybenzenesulfonamide moiety. The dimethylamino group enhances solubility and hydrogen-bonding capacity, while the methoxy group on the benzene ring may improve metabolic stability compared to halogenated analogs .

Properties

IUPAC Name |

N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQMKFQPZFJLTKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:

Formation of the Pyrimidine Ring: : The 6-methylpyrimidin-4-yl component is often synthesized through a cyclization reaction involving methylamine and a suitable pyrimidine precursor.

Dimethylamino Group Introduction: : The dimethylamino group is introduced via nucleophilic substitution, commonly using dimethylamine and a suitable leaving group.

Methoxybenzenesulfonamide Formation: : This involves the sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides.

Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial. Continuous flow reactors and process intensification methods are employed to enhance yield and purity.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.

Reduction: : Reduction of the sulfonamide group may yield amine derivatives.

Substitution: : The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

Sulfur-based Derivatives: : Through oxidation or substitution.

Amino Derivatives: : Via reduction or nucleophilic substitution.

Scientific Research Applications

The compound is extensively studied for its applications in various fields:

Chemistry

Catalysis: : Acts as a catalyst or ligand in various organic reactions.

Polymer Synthesis: : Used in the synthesis of specialty polymers with unique properties.

Biology

Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biological studies.

Fluorescent Probes: : Used in fluorescence microscopy and imaging techniques.

Medicine

Drug Development: : Potential candidate for drug discovery, targeting specific molecular pathways.

Diagnostics: : Utilized in the development of diagnostic agents for imaging.

Industry

Materials Science: : Employed in the development of advanced materials and coatings.

Agriculture: : Explored for use in agrochemicals and plant growth regulators.

Mechanism of Action

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino and methoxy groups facilitate binding to active sites, while the sulfonamide group can form strong hydrogen bonds, influencing the compound's reactivity and specificity.

Molecular Targets and Pathways Involved

Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.

Receptors: : Binding to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with several sulfonamide- and pyrimidine-based molecules, as detailed below:

*Estimated based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The target compound’s dimethylamino and methyl groups on the pyrimidine ring likely improve solubility and target engagement compared to diethylamino analogs (e.g., ), which trade metabolic stability for increased lipophilicity. Methoxy vs. Halogenated Benzenesulfonamides: The 4-methoxy group in the target compound may reduce off-target interactions compared to fluorinated analogs (e.g., ), which exhibit stronger electronegativity but higher cytotoxicity .

Physicochemical Properties: The target’s molecular weight (~435–445 Da) aligns with Lipinski’s rule of five, suggesting favorable oral bioavailability compared to larger analogs like the pyrazolopyrimidine derivative (589.1 Da) . Melting Point (MP): Fluorinated chromenone derivatives (e.g., MP 175–178°C ) exhibit higher MPs than non-fluorinated sulfonamides, likely due to enhanced crystal lattice stability.

Biological Activity

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound with significant biological activity. This compound features a pyrimidine ring, a benzenesulfonamide group, and various functional groups that contribute to its pharmacological properties. The following sections will detail its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrimidine Ring : The 6-methylpyrimidin-4-yl component is synthesized through cyclization reactions involving methylamine.

- Dimethylamino Group Introduction : This step involves nucleophilic substitution using dimethylamine.

- Methoxybenzenesulfonamide Formation : Sulfonylation of a methoxybenzene derivative is performed using sulfonyl chlorides.

These synthetic routes are critical for producing the compound in sufficient purity and yield for biological studies .

This compound exerts its biological effects through interactions with various molecular targets:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Modulation : It binds to cellular receptors, influencing signal transduction pathways and potentially leading to therapeutic effects .

Biological Activity

The biological activity of this compound has been investigated in various contexts:

Antiviral Activity

Recent studies have highlighted its potential as an antiviral agent. For instance, derivatives similar to this compound have shown efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . The compound's structure may enhance its binding affinity to viral targets, making it a candidate for further development in antiviral therapies.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting folate synthesis pathways. Thus, this compound could potentially be explored for antibacterial applications .

Anticancer Potential

The interaction of this compound with specific enzymes and receptors also suggests potential anticancer properties. Compounds featuring similar functional groups have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies

Several studies have focused on the biological implications of compounds related to this compound:

- Study on Anti-HBV Activity : A derivative exhibited potent anti-HBV activity with IC50 values significantly lower than those of current treatments like lamivudine. This study emphasizes the importance of structural modifications in enhancing antiviral efficacy .

- Antimicrobial Screening : Compounds structurally related to this sulfonamide were tested against various bacterial strains, demonstrating promising results that warrant further investigation into their mechanisms of action .

- Anticancer Research : Investigations into the cytotoxic effects of related compounds on cancer cell lines revealed that they could induce cell death through apoptosis pathways, suggesting a potential role in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Methoxybenzenesulfonamide | Contains sulfonamide and methoxy groups | Antimicrobial |

| 6-Methylpyrimidin-4-yl Compounds | Similar pyrimidine core | Antiviral |

| Dimethylamino Derivatives | Common dimethylamino functional group | Anticancer |

This table illustrates how variations in structure can influence biological activity, highlighting the potential applications of this compound across different therapeutic areas.

Q & A

Q. What synthetic routes are recommended for preparing N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide, and what are the critical optimization parameters?

The synthesis typically involves nucleophilic substitution reactions between sulfonyl chlorides and amine intermediates. Key steps include:

- Step 1 : Preparation of the pyrimidine core (2-(dimethylamino)-6-methylpyrimidin-4-yl)methanol via cyclocondensation of β-diketones with guanidine derivatives.

- Step 2 : Activation of the benzenesulfonamide moiety (e.g., using 4-methoxybenzenesulfonyl chloride) followed by coupling with the pyrimidine intermediate under basic conditions (e.g., triethylamine in DMF at 60–80°C) .

- Critical Parameters : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control to avoid side reactions, and stoichiometric ratios to minimize byproducts. Purification via column chromatography or recrystallization is often required .

Q. How can researchers characterize the structural integrity and purity of this compound?

- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding patterns (e.g., as shown for similar sulfonamide derivatives in ) .

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., dimethylamino protons at δ ~2.8–3.2 ppm; methoxy singlet at δ ~3.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₂₁N₅O₃S) .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Kinase Inhibition Screening : Use fluorescence-based assays (e.g., ADP-Glo™) to test inhibition of p38 MAPK, given structural similarities to SB-203580 (IC₅₀ ~50 nM for p38α) .

- Anti-inflammatory Models : In vitro assays like LPS-induced TNF-α secretion in macrophages .

- Cytotoxicity Profiling : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro kinase inhibition and in vivo efficacy data?

- Pharmacokinetic Studies : Measure bioavailability using LC-MS/MS to assess plasma/tissue concentrations. Poor absorption or rapid metabolism (e.g., via CYP3A4) may explain efficacy gaps .

- Off-Target Profiling : Use kinome-wide screens (e.g., KinomeScan) to identify unintended targets (e.g., JNK or ERK pathways) that counteract therapeutic effects .

- Metabolite Identification : Incubate with liver microsomes to detect inactive metabolites contributing to reduced activity in vivo .

Q. What strategies improve selectivity for p38 MAPK over structurally similar kinases like JNK1/2?

- Structural Modeling : Perform docking studies (e.g., using AutoDock Vina) to optimize interactions with p38 MAPK’s ATP-binding pocket. Key residues: Thr106, Met109 .

- SAR Analysis : Modify the methoxy group (e.g., replace with bulkier substituents like isopropoxy) to sterically hinder off-target binding. See table below for analog comparisons:

| Analog | Modification | p38 MAPK IC₅₀ (nM) | JNK1 IC₅₀ (nM) |

|---|---|---|---|

| Parent Compound | 4-OCH₃ | 50 | 1200 |

| 4-Isopropoxy Derivative | 4-OCH(CH₃)₂ | 45 | 4500 |

| 4-Fluoro Derivative | 4-F | 300 | 800 |

Q. How can researchers validate target engagement in complex biological systems?

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to p38 MAPK by observing thermal stabilization in lysates treated with the compound .

- Phospho-Specific Western Blotting : Measure downstream targets (e.g., reduced phospho-MAPKAPK2 levels in treated cells) .

- SPR/BLI Biosensors : Quantify binding kinetics (KD, kon/koff) using immobilized p38 MAPK .

Q. What analytical methods are recommended for studying metabolic stability and degradation pathways?

- Liver Microsome Assays : Incubate with human hepatocytes and analyze metabolites via UPLC-QTOF-MS. Common Phase I modifications: N-demethylation of the dimethylamino group .

- Reactive Metabolite Screening : Trapping studies with glutathione (GSH) to detect electrophilic intermediates .

- Stability in Buffer : pH-dependent degradation studies (e.g., t₁/₂ >24 hrs at pH 7.4 vs. t₁/₂ <6 hrs at pH 1.2) .

Q. How do structural modifications influence blood-brain barrier (BBB) penetration for neurological applications?

- Computational Predictors : Use QSAR models (e.g., BBB score in SwissADME) to correlate logP, polar surface area (PSA), and BBB permeability.

- Parent Compound: logP = 2.1, PSA = 85 Ų → Predicted BBB−

- Methylated Pyrimidine Derivative: logP = 2.5, PSA = 72 Ų → Predicted BBB+

- In Situ Perfusion Models : Quantify brain uptake in rodents using radiolabeled analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.